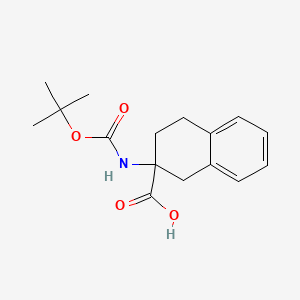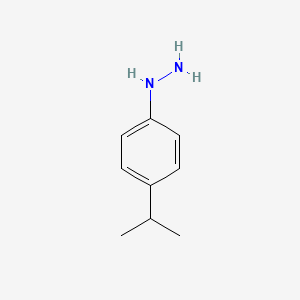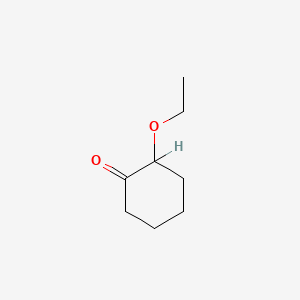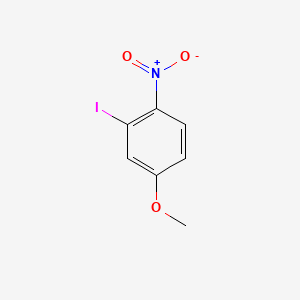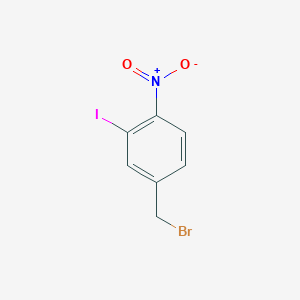
D-Tryptophanol
Descripción general
Descripción
D-Tryptophanol: is an amino alcohol compound with the chemical formula C11H13NO2 . It is a derivative of tryptophan and has a structure similar to tryptophan . This compound is an optical isomer and has a specific stereo configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
D-Tryptophanol primarily targets the D-amino-acid oxidase in humans . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological functions .
Mode of Action
The interaction of this compound with its target, D-amino-acid oxidase, regulates the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis . In this way, this compound could act as a detoxifying agent which removes D-amino acids .
Biochemical Pathways
This compound is involved in the metabolism of tryptophan, one of the 20 standard amino acids . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its regulation of neuromodulators and its contribution to dopamine synthesis . These effects can influence various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enantiomerically Pure Aziridine-2-methanol Method: Enantiomerically pure (l)-tryptophanol can be synthesized from 4®-iodomethyl-2-oxazolidinone and indolylmagnesium bromide in three steps with a 52% overall yield.
Green Preparation Method: A molecularly imprinted self-supported membrane (MISM) can be prepared using natural polymer sodium alginate as the functional polymer, water as the solvent, and CaCl2 as the crosslinking agent.
Industrial Production Methods: Industrial production methods for D-Tryptophanol often involve large-scale synthesis using the above-mentioned synthetic routes. The green preparation method is particularly favored for its environmental benefits and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Tryptophanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced amino alcohols.
Substitution: Substituted indole compounds.
Aplicaciones Científicas De Investigación
Chemistry: D-Tryptophanol is used in peptide synthesis and as a chiral building block in organic synthesis .
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
- L-Tryptophanol
- D-Tryptophan
- DL-Tryptophan
- L-Tryptophan
Comparison: D-Tryptophanol is unique due to its specific stereo configuration and its applications in enantioselective synthesis. Unlike L-Tryptophanol, which is used in similar applications, this compound offers distinct advantages in terms of enantioselectivity and efficiency in certain synthetic routes .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370101 | |
| Record name | D-Tryptophanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52485-52-6 | |
| Record name | D-Tryptophanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
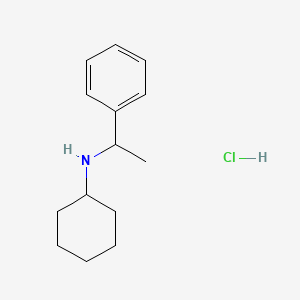

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
